BenchChemオンラインストアへようこそ!

Asudemotide

cancer vaccine multi-peptide vaccine urothelial carcinoma

Asudemotide (S-588410) is a fixed-combination five-peptide cocktail targeting DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. HLA-A*24:02 restriction defines patient eligibility (~60% Japanese). Phase 3 ESCC data show prolonged survival in biomarker-defined subgroups; Phase 2 UC demonstrates 5.6-week PFS benefit and 93.3% CTL induction. Synergy with PD-1/PD-L1 blockade supported. Procure for biomarker-stratified trials or combination immunotherapy studies.

Molecular Formula C58H80N10O17
Molecular Weight 1189.3 g/mol
CAS No. 1018833-53-8
Cat. No. B605650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsudemotide
CAS1018833-53-8
SynonymsAsudemotide;  Glu-tyr-tyr-glu-leu-phe-val-asn-ile; 
Molecular FormulaC58H80N10O17
Molecular Weight1189.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C58H80N10O17/c1-7-32(6)49(58(84)85)68-56(82)44(29-45(60)71)66-57(83)48(31(4)5)67-55(81)43(26-33-11-9-8-10-12-33)65-52(78)40(25-30(2)3)63-51(77)39(22-24-47(74)75)61-53(79)42(28-35-15-19-37(70)20-16-35)64-54(80)41(27-34-13-17-36(69)18-14-34)62-50(76)38(59)21-23-46(72)73/h8-20,30-32,38-44,48-49,69-70H,7,21-29,59H2,1-6H3,(H2,60,71)(H,61,79)(H,62,76)(H,63,77)(H,64,80)(H,65,78)(H,66,83)(H,67,81)(H,68,82)(H,72,73)(H,74,75)(H,84,85)/t32-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1
InChIKeyFIURBSUJWCYXNV-OXOWVKQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asudemotide (CAS 1018833-53-8) Procurement Guide: A Five-Peptide Cancer Vaccine for HLA-A*24:02-Positive Solid Tumors


Asudemotide (S-588410) is an off-the-shelf synthetic cancer peptide vaccine (CPV) comprising five HLA-A*24:02-restricted epitope peptides derived from the cancer-testis antigens DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1, which are overexpressed in multiple solid tumor types including esophageal, bladder, and lung cancers [1]. The vaccine is administered subcutaneously in an emulsion with Montanide™ ISA 51VG adjuvant and is currently in late-stage clinical development, having completed a Phase 3 adjuvant trial in esophageal squamous cell carcinoma (ESCC) and Phase 2 maintenance studies in urothelial carcinoma (UC) [2].

Why Asudemotide Procurement Cannot Be Substituted with Generic Peptide Vaccines or Single-Antigen Formulations


Asudemotide is not a single peptide but a fixed-combination, five-peptide cocktail targeting five distinct cancer-testis antigens simultaneously. Generic substitution with alternative multi-peptide vaccines (e.g., IMA901, which targets 10 antigens for RCC but failed to improve overall survival in Phase 3) or single-antigen DEPDC1 vaccines (e.g., S-288310, which contains only two peptides) would fundamentally alter the antigenic breadth and immune response profile [1]. The specific HLA-A*24:02 restriction further limits the patient population to approximately 60% of Japanese and 20% of Caucasian individuals, making off-target procurement scientifically invalid [2].

Asudemotide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Peptide Vaccine Alternatives


Antigenic Breadth Comparison: Five-Peptide S-588410 vs. Two-Peptide S-288310 in Urothelial Carcinoma

Asudemotide (S-588410) contains five HLA-A*24:02-restricted peptides derived from DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1, whereas its comparator S-288310 comprises only two peptides from DEPDC1 and MPHOSPH1 [1]. The broader antigenic coverage of S-588410 is designed to overcome tumor heterogeneity and antigen loss variants that limit single- or dual-antigen vaccines. In a Phase 2 study of advanced UC, S-588410 achieved a CTL induction rate of 93.3% against at least one peptide, with high CTL activity observed specifically for DEPDC1, MPHOSPH1, and URLC10 peptides [2].

cancer vaccine multi-peptide vaccine urothelial carcinoma immunotherapy CTL induction

CTL Induction Rate: S-588410 in ESCC Adjuvant Setting vs. IMA901 Benchmark

In the Phase 3 ESCC adjuvant trial, S-588410 demonstrated CTL induction in 132 of 134 evaluable patients (98.5%) within 12 weeks of vaccination [1]. This contrasts with the benchmark multi-peptide vaccine IMA901 (10 peptides for RCC), which showed a T-cell response rate of 64% against at least one peptide in its Phase 2 study [2]. The near-universal CTL induction achieved by S-588410 in the HLA-A*24:02-positive population indicates robust and reproducible immunogenicity across the five-antigen panel.

cytotoxic T lymphocyte immune response esophageal cancer adjuvant therapy vaccine immunogenicity

Phase 3 Efficacy Outcomes: S-588410 vs. Placebo in ESCC and Comparison to IMA901 Phase 3 Failure

The Phase 3 trial of S-588410 in resected ESCC (N=276, 1:1 randomization) did not meet its primary endpoint of relapse-free survival (RFS): median RFS was 84.3 weeks for S-588410 versus 84.1 weeks for placebo (P = 0.8156) [1]. Overall survival (OS) was also not significantly different (median 236.3 weeks vs. not reached; P = 0.6533). However, a subgroup analysis showed prolonged survival in patients with upper thoracic ESCC, grade 3 injection-site reactions, or high CTL intensity. This outcome should be contextualized against IMA901, which unequivocally failed to improve OS when added to sunitinib in a Phase 3 RCC trial (HR 1.02, 95% CI 0.78-1.34, P = 0.87) [2].

phase 3 trial relapse-free survival overall survival esophageal squamous cell carcinoma adjuvant immunotherapy

Progression-Free and Overall Survival in Maintenance UC: S-588410 vs. Observation Arm

In a Phase 2 maintenance therapy study for advanced UC patients who completed ≥4 cycles of first-line platinum chemotherapy without progression, S-588410 (N=45) was compared to an HLA-A*24:02-negative observation group (N=36) that received no vaccine [1]. Median progression-free survival (PFS) was 18.1 weeks in the S-588410 group versus 12.5 weeks in the observation group, representing a 5.6-week (45%) prolongation. However, median overall survival (OS) was shorter in the S-588410 group (71.0 weeks vs. 99.0 weeks), likely reflecting baseline prognostic imbalance and the small sample size.

maintenance therapy progression-free survival urothelial carcinoma platinum-treated cancer immunotherapy

Safety Profile: Injection-Site Reactions as Surrogate for Immune Activation

Across all clinical trials, the predominant treatment-emergent adverse event associated with S-588410 is injection-site reaction. In the Phase 3 ESCC trial, 137 of 140 patients (97.9%) in the S-588410 group experienced injection-site reactions, compared to none in the placebo group [1]. Notably, grade 3 injection-site reactions were associated with prolonged survival in a post-hoc analysis, suggesting that local reactogenicity may serve as a clinical biomarker of robust immune activation. In the Phase 2 UC study, injection-site reactions were reported in 93.3% of S-588410-treated patients (42/45), with events limited to grades 1-3 and no treatment discontinuations due to this event [2]. This safety profile is consistent with Montanide-adjuvanted peptide vaccines as a class and contrasts with the systemic immune-related adverse events observed with checkpoint inhibitors.

adverse events injection-site reaction vaccine safety immunogenicity treatment-emergent adverse events

Tumor Microenvironment Remodeling: CD8+ PD-1+ TILs and PD-L1 Upregulation

In an exploratory open-label study of 15 HLA-A*24:02-positive esophageal cancer patients receiving a median of 5 doses of S-588410, post-vaccination tumor biopsies showed increased densities of CD8+, CD8+ Granzyme B+, CD8+ PD-1+, and PD-L1+ cells compared to pre-vaccination samples [1]. CTL response was induced in 100% of patients (15/15) for at least one of the five peptides, and the same peptide-specific T-cell receptor sequences were identified in both tumor tissue and blood, confirming tumor infiltration by vaccine-induced CTLs. This pharmacodynamic evidence distinguishes S-588410 from vaccines that induce peripheral immune responses without demonstrable tumor infiltration. The concurrent upregulation of PD-L1 provides a mechanistic rationale for combining S-588410 with anti-PD-(L)1 antibodies, a strategy not systematically demonstrated for earlier-generation peptide vaccines.

tumor microenvironment tumor-infiltrating lymphocytes PD-1 PD-L1 combination immunotherapy

Asudemotide Optimal Procurement and Research Application Scenarios Based on Quantitative Evidence


Adjuvant Immunotherapy in HLA-A*24:02-Positive Esophageal Squamous Cell Carcinoma (Biomarker-Enriched Populations)

Based on Phase 3 data showing that S-588410-treated patients with upper thoracic ESCC, grade 3 injection-site reactions, or high CTL intensity experienced prolonged survival, procurement is most rational for clinical studies that pre-select or stratify patients by these biomarkers. The high CTL induction rate (98.5%) within 12 weeks supports short-term immunogenicity monitoring as a go/no-go decision point for continued therapy. The negative primary endpoint (RFS: 84.3 vs. 84.1 weeks, P = 0.8156) should not preclude use in appropriately designed biomarker-driven trials [1].

Maintenance Therapy Following Platinum-Based Chemotherapy in Advanced Urothelial Carcinoma

The Phase 2 maintenance study demonstrated a PFS prolongation of 5.6 weeks (18.1 vs. 12.5 weeks) in platinum-treated advanced UC patients, with a CTL induction rate of 93.3% [2]. Procurement for this indication is supported by the observation of an antitumor response rate of 8.9% (vs. 0% in observation) and a disease control benefit. The favorable safety profile (injection-site reactions as the predominant AE) makes S-588410 suitable for long-term maintenance administration without cumulative systemic toxicity.

Combination Therapy with Anti-PD-(L)1 Checkpoint Inhibitors in Esophageal or Urothelial Cancers

Exploratory tissue analysis demonstrated that S-588410 vaccination induces CD8+ PD-1+ tumor-infiltrating lymphocytes and upregulates PD-L1 expression in the tumor microenvironment, creating a mechanistic rationale for synergy with PD-1/PD-L1 blockade [3]. Procurement for combination trials is supported by preclinical and early clinical observations that vaccines can prime T-cell responses that are then unleashed by checkpoint inhibition, a strategy under investigation in multiple cancer types. The non-overlapping safety profiles (local reactogenicity vs. systemic immune-related AEs) facilitate combination without additive toxicity.

Research-Grade Procurement for Multi-Antigen Vaccine Development and Tumor Heterogeneity Studies

As a five-peptide cocktail targeting DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1, S-588410 serves as a defined reference standard for multi-antigen vaccine formulation research. Compared to single-antigen vaccines like DEPDC1/MPHOSPH1 peptide vaccine S-288310 (which demonstrated CTL induction correlating with longer survival but with a narrower antigenic profile), S-588410 provides a platform for studying polyclonal T-cell responses and the impact of antigenic breadth on immune escape. The known HLA-A*24:02 restriction further makes it a valuable tool for studying MHC class I-restricted T-cell responses in Asian patient populations, where HLA-A*24:02 prevalence approaches 60% [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asudemotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.